molecular formula C9H20N2O2 B14427058 N-(3-Hydroxybutyl)-N-pentylnitrous amide CAS No. 80858-90-8

N-(3-Hydroxybutyl)-N-pentylnitrous amide

Cat. No.: B14427058
CAS No.: 80858-90-8
M. Wt: 188.27 g/mol
InChI Key: MTZSEFGXMBXMSQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxybutyl)-N-pentylnitrous amide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a nitrous amide group attached to a hydroxybutyl and a pentyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxybutyl)-N-pentylnitrous amide typically involves the reaction of 3-hydroxybutylamine with pentyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

    Reactants: 3-hydroxybutylamine and pentyl nitrite.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Temperature: The reaction is usually conducted at low temperatures (0-5°C) to control the rate of reaction and prevent decomposition.

    Catalyst: A small amount of acid catalyst, such as hydrochloric acid, may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxybutyl)-N-pentylnitrous amide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrous amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxybutyl)-N-pentylnitrous amide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Hydroxybutyl)-N-pentylnitrous amide exerts its effects involves its interaction with specific molecular targets. The hydroxybutyl group can interact with hydroxyl-carboxylic acid receptors, while the nitrous amide group can inhibit histone deacetylase enzymes. These interactions can modulate various cellular pathways, including lipid metabolism, gene expression, and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxybutyl)-N-propylnitrous amide
  • N-(3-Hydroxybutyl)-N-butyl nitrous amide

Uniqueness

N-(3-Hydroxybutyl)-N-pentylnitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential.

Properties

CAS No.

80858-90-8

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(3-hydroxybutyl)-N-pentylnitrous amide

InChI

InChI=1S/C9H20N2O2/c1-3-4-5-7-11(10-13)8-6-9(2)12/h9,12H,3-8H2,1-2H3

InChI Key

MTZSEFGXMBXMSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC(C)O)N=O

Origin of Product

United States

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